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molecular formula C11H12ClNO4 B2583028 Methyl 5-acetamido-2-chloro-4-methoxybenzoate CAS No. 1629269-87-9

Methyl 5-acetamido-2-chloro-4-methoxybenzoate

Cat. No. B2583028
M. Wt: 257.67
InChI Key: QBGPZSQIMONTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227978B2

Procedure details

To a mixture of methyl 5-amino-2-chloro-4-methoxybenzoate (3.6 g, 16.7 mmol), Et3N (6.7 g, 66.8 mmol) and DCM (100 mL) at RT, acetyl chloride (1.57 g, 20.1 mmol) was added dropwise and the resulting mixture was stirred for 12 h. The reaction mixture was partitioned between dichloromethane and water. The organic layer was washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (ethyl acetate/petroleum ether=1:1) to afford the desired product (2.7 g, 63% yield).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([Cl:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].CCN(CC)CC.[C:22](Cl)(=[O:24])[CH3:23]>C(Cl)Cl>[C:22]([NH:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([Cl:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC=1C(=CC(=C(C(=O)OC)C1)Cl)OC
Name
Quantity
6.7 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.57 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between dichloromethane and water
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (ethyl acetate/petroleum ether=1:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)NC=1C(=CC(=C(C(=O)OC)C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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